N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide
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Overview
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a complex organic compound with a unique structure that combines a thienopyrazole core with a phenoxypropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazole derivatives and phenoxypropanamide analogs. Examples include:
- N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide
- N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide .
Uniqueness
What sets N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide apart is its unique combination of the thienopyrazole core and the phenoxypropanamide group. This structure imparts distinct chemical and biological properties that may not be present in other similar compounds .
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.4573 g/mol
- CAS Number : 449784-51-4
- SMILES Notation : COc1c(OC)cccc1C(=O)Nc1c2CS(=O)(=O)Cc2nn1C(C)(C)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[3,4-c]pyrazole derivatives and subsequent modifications to introduce the phenoxypropanamide moiety. The detailed synthetic route is crucial for understanding its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can scavenge free radicals effectively. In vitro assays such as DPPH and FRAP have been utilized to evaluate the antioxidant capacity of related compounds, suggesting that this compound may also possess these properties.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have demonstrated inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). The inhibition of these enzymes can lead to reduced inflammation and pain relief in various models.
Antiproliferative Activity
This compound may exhibit antiproliferative effects against cancer cell lines. For example, derivatives with similar thieno[3,4-c]pyrazole structures have shown promise in inhibiting the growth of tumor cells in vitro. This activity is often assessed through MTT assays or similar methods to determine cell viability.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antioxidant and Anti-inflammatory Properties :
- A series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities.
- Results indicated significant inhibition of LO with IC50 values in the sub-micromolar range for some derivatives.
-
Antiproliferative Effects Against Cancer Cells :
- Compounds structurally related to N-{2-tert-butyl-5-oxo...} were tested against various cancer cell lines.
- The results showed a dose-dependent decrease in cell viability, indicating potential therapeutic applications in oncology.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12(24-13-8-6-5-7-9-13)17(22)19-16-14-10-25(23)11-15(14)20-21(16)18(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUHWCKWYHRJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)CC2=NN1C(C)(C)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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